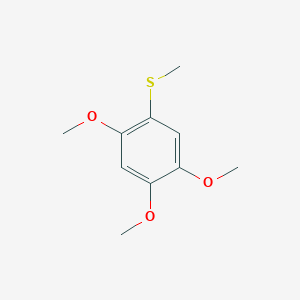![molecular formula C13H15F3O3 B14082342 1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone CAS No. 1624302-01-7](/img/structure/B14082342.png)
1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone is a chemical compound with the molecular formula C13H15F3O3 and a molecular weight of 276.25 g/mol . It is known for its unique structure, which includes a trifluoromethyl group, a methoxypropoxy group, and an ethanone moiety. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone involves several steps. One common method includes the reaction of 4-(3-methoxypropoxy)-3-(trifluoromethyl)benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production efficiently.
Análisis De Reacciones Químicas
1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The methoxypropoxy group may also contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone can be compared with similar compounds such as:
1-[3-(Trifluoromethyl)phenyl]ethanone: This compound lacks the methoxypropoxy group, which may result in different chemical and biological properties.
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone: The presence of a fluoro group instead of a methoxypropoxy group can alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1624302-01-7 |
|---|---|
Fórmula molecular |
C13H15F3O3 |
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
1-[4-(3-methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C13H15F3O3/c1-9(17)10-4-5-12(19-7-3-6-18-2)11(8-10)13(14,15)16/h4-5,8H,3,6-7H2,1-2H3 |
Clave InChI |
QPBIGIONUFQJTG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)OCCCOC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082261.png)
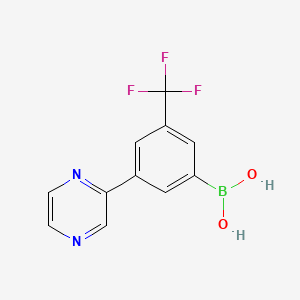
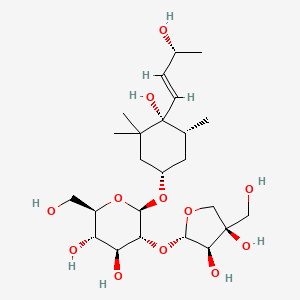
![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
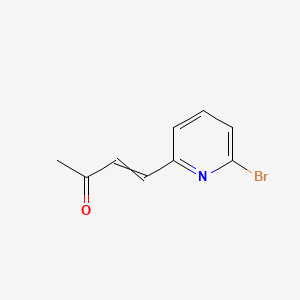
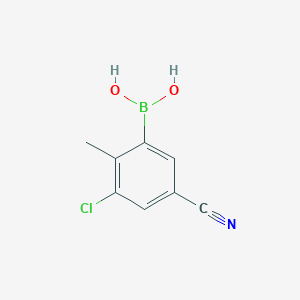
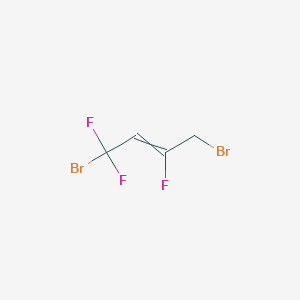
![[3-[8-(2-Aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B14082307.png)
![3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B14082317.png)
![3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide](/img/structure/B14082323.png)
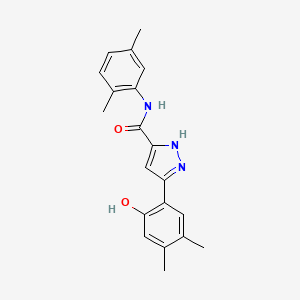
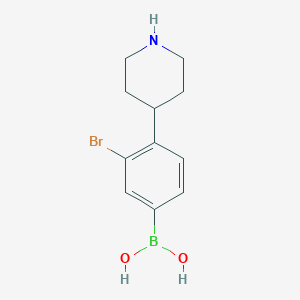
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
